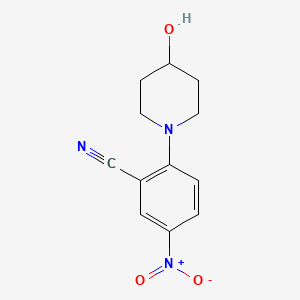
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles This compound is characterized by the presence of a nitro group (-NO2) and a hydroxypiperidine moiety attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of the hydroxypiperidine group. One common method involves the reaction of 2-chlorobenzonitrile with 4-hydroxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypiperidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-(4-hydroxypiperidino)benzonitrile, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxypiperidine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the nitro and piperidine groups, making it less versatile in chemical reactions.
2-Nitrobenzonitrile: Lacks the hydroxypiperidine group, limiting its biological applications.
4-Nitrobenzonitrile: Similar in structure but lacks the hydroxypiperidine group, affecting its reactivity and applications.
Uniqueness
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and hydroxypiperidine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
288251-79-6 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-9-7-10(15(17)18)1-2-12(9)14-5-3-11(16)4-6-14/h1-2,7,11,16H,3-6H2 |
InChI Key |
CYFILLBDFPXZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














